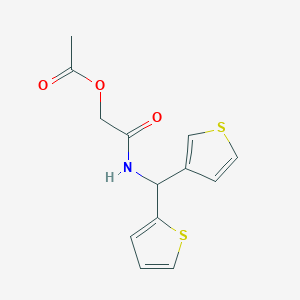

2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl acetate

Description

Properties

IUPAC Name |

[2-oxo-2-[[thiophen-2-yl(thiophen-3-yl)methyl]amino]ethyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S2/c1-9(15)17-7-12(16)14-13(10-4-6-18-8-10)11-3-2-5-19-11/h2-6,8,13H,7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQNCZDLCCNOCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NC(C1=CSC=C1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that thiophene derivatives, which this compound is a part of, have been shown to exhibit a variety of biological effects. These effects are likely due to interactions with various biological targets, leading to changes in cellular function.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Other thiophene derivatives have been shown to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections

Pharmacokinetics

The pharmacokinetics of 2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl Acetate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Given the known biological activity of other thiophene derivatives, it is possible that this compound may have anti-inflammatory, anticancer, or antimicrobial effects.

Action Environment

The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For this compound, these factors could include pH, temperature, and the presence of other molecules or ions in the environment. .

Biological Activity

2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on existing literature.

Synthesis

The synthesis of this compound typically involves the reaction of thiophenes with acetic anhydride or acetate derivatives. The synthetic pathways often employ nucleophilic substitution reactions, which can be optimized to enhance yield and purity. For instance, a recent study demonstrated an efficient one-pot method for synthesizing related thiophene derivatives, which could be adapted for this compound .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, a series of triazole-benzoxazole hybrids demonstrated inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) ranging from 1.56 to 25.0 μg/mL . This suggests that the structural motifs present in thiophene derivatives may contribute to their antimicrobial efficacy.

Cytotoxicity

In vitro studies assessing cytotoxicity have been conducted using mouse fibroblast 3T3 cells. The MTT assay results indicated that compounds with similar structures showed concentration-dependent cytotoxic effects, with permissible concentrations up to 50 μg/mL . This highlights the importance of evaluating the safety profiles of such compounds during early drug development stages.

Anti-inflammatory Activity

Further investigations into the anti-inflammatory properties of thiophene derivatives have shown promising results. Compounds exhibiting structural similarities to this compound were reported to significantly reduce the expression of inflammatory markers such as COX-2 and iNOS in RAW264.7 cells. These findings suggest potential applications in treating inflammatory diseases .

The biological activity of thiophene-based compounds is often attributed to their ability to interact with specific biological targets. For instance, the introduction of electron-donating groups can enhance binding affinity and selectivity for targets involved in disease processes. The proposed mechanisms include:

- Enzyme Inhibition : Compounds may act as competitive inhibitors for enzymes involved in inflammation and microbial resistance.

- Cell Signaling Modulation : Thiophene derivatives may influence signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several case studies highlight the therapeutic potential of thiophene derivatives:

-

Case Study on Antimicrobial Activity : A study evaluated a series of thiophene-containing compounds against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria.

Compound MIC (μg/mL) Activity Compound A 5.0 High Compound B 15.0 Moderate Compound C >25.0 Low - Case Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of a thiophene derivative in a murine model of arthritis, demonstrating reduced swelling and inflammation markers compared to control groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of thiophene-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of thieno[2,3-d]triazolo[1,5-a]pyrimidines, synthesized using similar methodologies, demonstrated promising anticancer properties, particularly against MCF-7 and HCT-116 cell lines. The IC50 values for these compounds were notably lower than that of doxorubicin, a standard chemotherapy agent . This suggests that modifications to the thiophene structure can enhance anticancer activity.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the mechanisms by which these compounds exert their effects. For example, the interaction of synthesized derivatives with key proteins such as EGFR and PI3K has been investigated, indicating potential pathways for further drug development .

Synthesis and Structural Modifications

Facile Synthesis Techniques

The synthesis of 2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl acetate can be achieved through efficient one-pot methods involving nucleophilic substitutions and cyclization reactions. Recent methodologies have proposed using triethylamine as a base to facilitate the reaction between 2-mercaptobenzoic acid and aryl bromomethyl ketones . This approach not only simplifies the synthesis but also opens avenues for creating novel biological compounds by introducing various functional groups.

Material Science

Potential Applications in Organic Electronics

Thiophene derivatives are known for their conductive properties, making them suitable candidates for applications in organic electronics. The incorporation of this compound into polymer matrices could enhance the electrical properties of organic semiconductors. Research into the conductivity and stability of such materials is ongoing, with promising results indicating their potential use in flexible electronic devices.

Biochemical Research

Enzyme Inhibition Studies

Investigations into the inhibitory effects of thiophene derivatives on various enzymes have shown that these compounds can modulate enzymatic activity. For instance, studies have focused on their effects on kinases involved in cancer progression, suggesting that they may serve as lead compounds for developing targeted therapies .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl acetate with structurally and functionally related compounds, based on data from the provided evidence:

Key Observations :

Structural Diversity: The target compound’s dual thiophene substituents distinguish it from analogs like compound 6o (tetrahydrobenzothiophene) and compound 21 (phenylamino group). These substituents may enhance its conjugation and stability compared to mono-thiophene derivatives .

Synthetic Efficiency :

- Yields vary significantly: compound 6o was synthesized in 22% yield via the Petasis reaction, whereas methyl 2-phenyl-2-(N-phenyl-thiophen-2-yl)acetate achieved 88% yield under photoredox conditions. This suggests that photoredox methods may offer superior efficiency for α-ketoacetamide derivatives .

Functional Applications: Thiophene-containing compounds like ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate exhibit antifungal activity, implying that the target compound’s thiophene groups could similarly contribute to biological activity .

Analytical Characterization :

- NMR data for compound 21 (e.g., acetate methyl at δ 2.1 ppm) provide a benchmark for verifying the target compound’s structure. Discrepancies in aromatic proton shifts (δ 6.9–7.3 ppm vs. thiophene-specific shifts) could help differentiate analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Oxo-2-((thiophen-2-yl(thiophen-3-yl)methyl)amino)ethyl acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as:

- Step 1 : Alkylation of thiophene derivatives (e.g., 3-oxo-propanedithioates) to construct the bis-thiophene scaffold .

- Step 2 : Amide coupling between the bis-thiophene intermediate and an activated ester (e.g., ethyl oxoacetate) under anhydrous conditions .

- Critical parameters include solvent choice (e.g., dichloromethane for TFA-mediated deprotection ), temperature control (room temperature for stability), and inert atmosphere to prevent oxidation .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using elemental analysis (CHNS) .

Q. How can structural characterization of this compound be systematically performed?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D configuration of the bis-thiophene core and amide linkage, as demonstrated for analogous thiazolidinone derivatives .

- Spectroscopic techniques :

- NMR : Assign peaks for thiophene protons (δ 6.5–7.5 ppm) and ester carbonyls (δ 165–175 ppm) .

- FTIR : Identify ν(C=O) stretches (~1700–1750 cm⁻¹) for ester and amide groups .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, referencing protocols for structurally similar thiophene-acetamide derivatives .

- Enzyme inhibition : Test interactions with kinases or proteases via fluorescence-based assays, noting the role of the thiophene moiety in binding .

- Antimicrobial activity : Use agar diffusion methods against Gram-positive/negative bacteria, comparing results to ethyl 2-oxo-thiazolidine analogs .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Dose-response analysis : Re-evaluate IC₅₀ values across multiple replicates to identify outliers or non-linear trends .

- Structural analogs : Compare activity with derivatives lacking the thiophene-methyl group to isolate pharmacophore contributions .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental discrepancies .

Q. What strategies optimize the compound’s synthetic yield and scalability?

- Methodological Answer :

- Catalyst screening : Test palladium or copper catalysts for coupling reactions, as used in ethyl 2-oxo-thiazole syntheses .

- Solvent optimization : Replace volatile solvents (e.g., CH₂Cl₂) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and scalability .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How does the compound’s stereoelectronic profile influence its reactivity?

- Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Kinetic studies : Measure reaction rates under varying pH conditions to assess the stability of the oxo-acetate group .

- Comparative crystallography : Overlay structures of related esters (e.g., ethyl 2-oxo-morpholinyl acetate ) to identify steric effects from the bis-thiophene moiety .

Q. What advanced experimental designs are recommended for studying its pharmacokinetics?

- Methodological Answer :

- Randomized block design : Apply split-split plot methodologies (as in agricultural chemistry studies ) to test variables like formulation, dosage, and administration route.

- Metabolite profiling : Use LC-MS/MS to track degradation products in simulated physiological conditions (e.g., liver microsomes) .

- In vivo imaging : Label the compound with fluorophores (e.g., Cy5) for biodistribution studies in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.